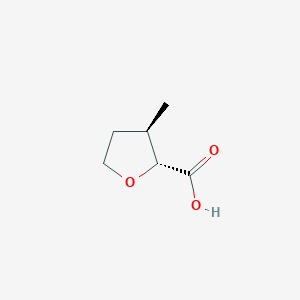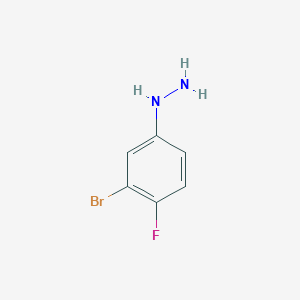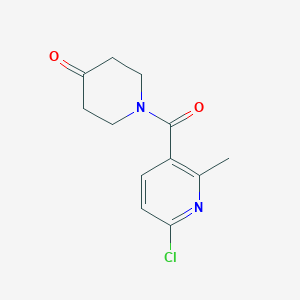
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone est un composé chimique qui appartient à la classe des dérivés nicotinoyles. Il est caractérisé par la présence d'un cycle pipéridinone attaché à un groupement nicotinoyle, qui est en outre substitué par un atome de chlore en position 6 et un groupe méthyle en position 2.
Méthodes De Préparation
La synthèse de 1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone peut être réalisée par plusieurs voies de synthèse. Une méthode courante consiste à faire réagir l'acide 6-chloro-2-méthylnicotinique avec la pipéridinone dans des conditions de réaction spécifiques. Le processus nécessite généralement l'utilisation d'un réactif de couplage, tel que le dicyclohexylcarbodiimide (DCC), pour faciliter la formation de la liaison amide. La réaction est effectuée dans un solvant organique, tel que le dichlorométhane, à température ambiante .
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et un rendement constants.
Analyse Des Réactions Chimiques
1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome. Cette réaction conduit généralement à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à la formation d'alcools ou d'amines.
Substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : En raison de ses activités biologiques potentielles, 1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone est exploré comme composé de tête dans la découverte de médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques et de produits pharmaceutiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de 1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, conduisant à des changements dans les processus cellulaires. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses . Les voies moléculaires et les cibles exactes dépendent du contexte biologique spécifique et nécessitent des recherches supplémentaires.
Applications De Recherche Scientifique
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific biological context and require further investigation.
Comparaison Avec Des Composés Similaires
1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone peut être comparé à d'autres dérivés nicotinoyles, tels que :
1-(6-Chloronicotinoyl)-4-pipéridinone : Structure similaire mais sans le groupe méthyle en position 2.
1-(2-Méthylnicotinoyl)-4-pipéridinone : Structure similaire mais sans l'atome de chlore en position 6.
1-(Nicotinoyl)-4-pipéridinone : Sans les substitutions chlore et méthyle.
Le caractère unique de 1-(6-Chloro-2-méthylnicotinoyl)-4-pipéridinone réside dans son motif de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
1-(6-chloro-2-methylpyridine-3-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(2-3-11(13)14-8)12(17)15-6-4-9(16)5-7-15/h2-3H,4-7H2,1H3 |
Clé InChI |
AFNJMQQFERILMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)Cl)C(=O)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


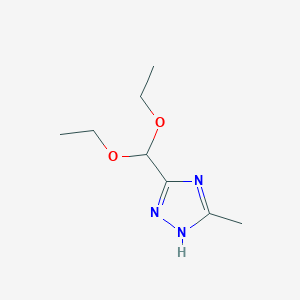
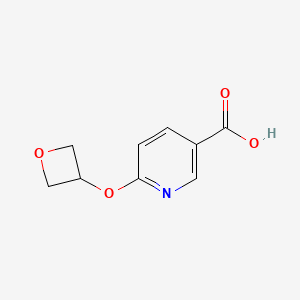
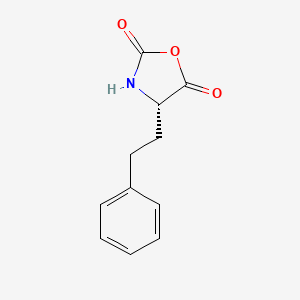
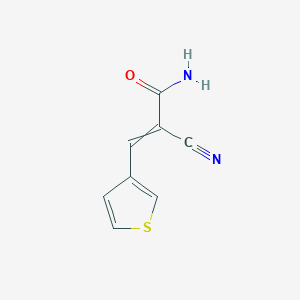
![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)

![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)

